molecular formula C8H11N3O B8602338 6-(3-Butenyloxy)-2-pyrazinamine

6-(3-Butenyloxy)-2-pyrazinamine

Cat. No.: B8602338
M. Wt: 165.19 g/mol
InChI Key: GGVGHOPVGKNNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Butenyloxy)-2-pyrazinamine is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-but-3-enoxypyrazin-2-amine

InChI

InChI=1S/C8H11N3O/c1-2-3-4-12-8-6-10-5-7(9)11-8/h2,5-6H,1,3-4H2,(H2,9,11)

InChI Key

GGVGHOPVGKNNHH-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=NC(=CN=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of NaH (60%, 618 mg, 15.45 mmol) in dioxane (30 mL) at 0° C. was treated with 3-buten-1-ol (1.33 mL, 15.45 mmol), stirred for 2 hours, treated with 2-amino-6-chloropyrazine (1 g, 7.72 mmol), stirred at 100° C. for 2.5 days, cooled to room temperature, and diluted with ethyl acetate. The mixture was washed with water, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography eluting with hexanes/ethyl acetate (2:1) to provide the desired product (390 mg, 31%). MS (DCI/NH3) m/z 166.12 (M+H)+; 1H NMR (500 MHz, benzene-d6) δ 2.66 (m, 2H), 4.42 (t, J=6.87 Hz, 2H), 5.24 (dd, J=10.22, 1.98 Hz, 1H), 5.30 (m, 1H), 6.04 (m, 1H), 7.64 (s, 1H), 7.65 (s, 1H).
Name
Quantity
618 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
31%

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